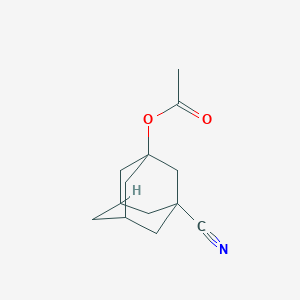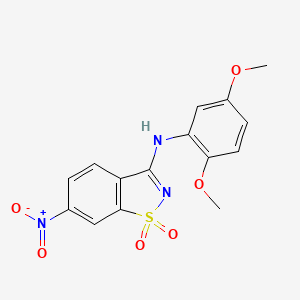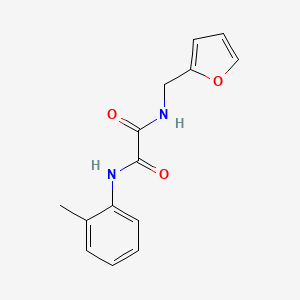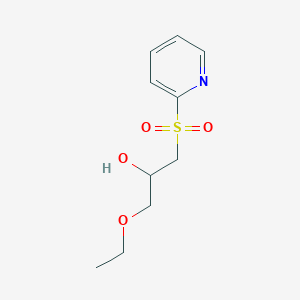
(3-Cyano-1-adamantyl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyano-1-adamantyl) acetate is a derivative of adamantane, a compound known for its unique cage-like structure. This compound is characterized by the presence of a cyano group (-CN) and an acetate group (-COOCH3) attached to the adamantane core. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-1-adamantyl) acetate typically involves the cyanoacetylation of adamantane derivatives. One common method includes the reaction of 1-adamantylamine with cyanoacetic acid under acidic conditions to form the cyanoacetamide intermediate. This intermediate is then esterified with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(3-Cyano-1-adamantyl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: (3-Carboxy-1-adamantyl) acetate.
Reduction: (3-Amino-1-adamantyl) acetate.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
科学的研究の応用
(3-Cyano-1-adamantyl) acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers
作用機序
The mechanism of action of (3-Cyano-1-adamantyl) acetate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the adamantane core provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
1,3-Dehydroadamantane: Known for its high reactivity and use in the synthesis of functional compounds.
Adamantane derivatives: Such as amantadine and memantine, which are used in antiviral and neuroprotective therapies.
Uniqueness
(3-Cyano-1-adamantyl) acetate is unique due to the presence of both cyano and acetate groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.
特性
IUPAC Name |
(3-cyano-1-adamantyl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(15)16-13-5-10-2-11(6-13)4-12(3-10,7-13)8-14/h10-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSROKNDYZRZCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12CC3CC(C1)CC(C3)(C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B5132440.png)
![2,4-dichloro-N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B5132447.png)
![2-(2-{4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5132462.png)

![Propyl 4-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B5132472.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B5132480.png)
![N-(3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}phenyl)-2,4-dichlorobenzamide](/img/structure/B5132486.png)


![[4-[(Dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl]-thiophen-2-ylmethanone;hydrochloride](/img/structure/B5132508.png)
![2-(4-{2-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-1-piperazinyl)ethanol dihydrochloride](/img/structure/B5132514.png)
![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5132521.png)

![4-(4-biphenylyl)-2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5132537.png)
